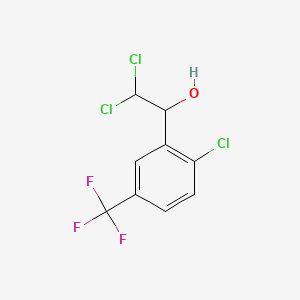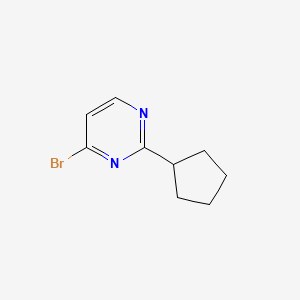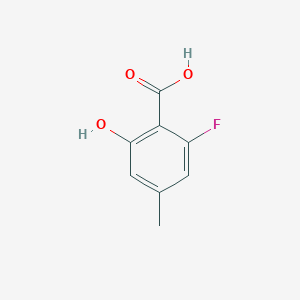
2-Fluoro-6-hydroxy-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position, a hydroxyl group at the 6-position, and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 2,6-difluorotoluene, followed by hydroxylation and carboxylation reactions. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the substitution and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product. The choice of reagents and catalysts is crucial in minimizing by-products and maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-Fluoro-6-oxo-4-methylbenzoic acid, while reduction of the carboxylic acid group can produce 2-Fluoro-6-hydroxy-4-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
2-Fluoro-6-hydroxy-4-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-hydroxy-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl and methyl groups contribute to its overall chemical stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylbenzoic acid: Similar in structure but lacks the hydroxyl group at the 6-position.
2-Fluoro-6-methylbenzoic acid: Similar in structure but lacks the hydroxyl group at the 6-position.
4-Fluoro-6-hydroxybenzoic acid: Similar in structure but lacks the methyl group at the 4-position.
Uniqueness
2-Fluoro-6-hydroxy-4-methylbenzoic acid is unique due to the specific combination of substituents on the benzene ring. The presence of both the fluorine and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various chemical syntheses and applications.
Propiedades
Número CAS |
2386220-15-9 |
|---|---|
Fórmula molecular |
C8H7FO3 |
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
2-fluoro-6-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10H,1H3,(H,11,12) |
Clave InChI |
PHGUFYIEHFEDBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


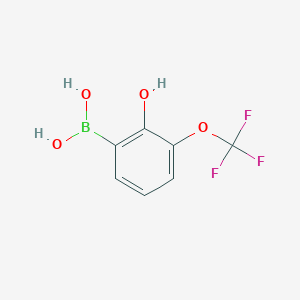

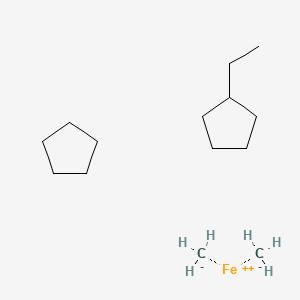
![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
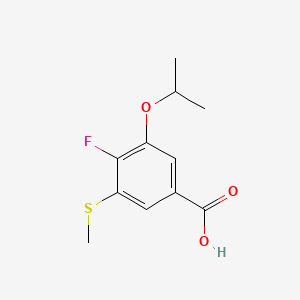
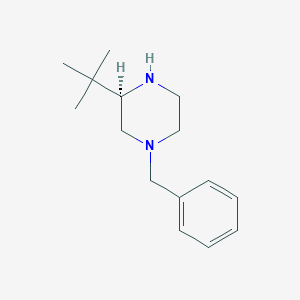

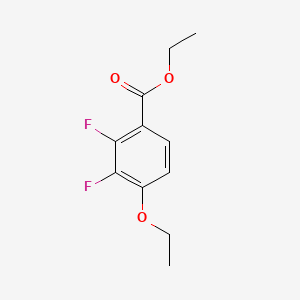
![8-Oxabicyclo[3.2.1]octan-2-ol](/img/structure/B14029068.png)
![tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B14029069.png)
![[3-(Dibenzylamino)oxetan-2-yl]methanol](/img/structure/B14029074.png)

